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Compound of Interest

Compound Name: 1,18-Octadecanediol

Cat. No.: B156470

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1,18-Octadecanediol, a long-chain aliphatic diol, has emerged as a valuable and
versatile building block in organic synthesis. Its linear, eighteen-carbon backbone terminating in
hydroxyl groups at both ends provides a unique platform for the construction of a diverse array
of molecules, ranging from biodegradable polymers to complex macrocycles. This guide delves
into the core applications of 1,18-octadecanediol, providing detailed experimental protocols,
guantitative data, and logical workflows to empower researchers in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1,18-octadecanediol is
fundamental to its application in synthesis. Key properties are summarized in the table below.
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Property Value Reference
CAS Number 3155-43-9 [1]
Molecular Formula C1sH3802 [1]
Molecular Weight 286.49 g/mol [2]
White to off-white powder or
Appearance
crystals
Melting Point 99 °C [2]
Boiling Point 397.4 £ 10.0 °C at 760 mmHg [2]
Soluble in Chloroform,
Solubility Dichloromethane, Ethyl

Acetate, DMSO, Acetone

Core Synthetic Applications

The bifunctionality of 1,18-octadecanediol makes it an ideal monomer for step-growth
polymerization and a versatile substrate for the synthesis of complex architectures through
derivatization of its terminal hydroxyl groups.

Polyester Synthesis

1,18-Octadecanediol is a key monomer in the synthesis of long-chain aliphatic polyesters,
which are of significant interest due to their potential biodegradability and unique material
properties.[3] These polyesters can be synthesized through various methods, including thermal
and enzymatic polycondensation.

Experimental Protocol: Enzymatic Polycondensation with a Dicarboxylic Acid

This protocol provides a general method for the enzymatic synthesis of a polyester from 1,18-
octadecanediol and a dicarboxylic acid, such as sebacic acid. This method is advantageous
for its mild reaction conditions and high selectivity.

Materials:
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1,18-Octadecanediol

Sebacic Acid (or other dicarboxylic acid)

Immobilized Lipase B from Candida antarctica (Novozym 435)

Toluene (anhydrous)
Procedure:

e In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, combine
equimolar amounts of 1,18-octadecanediol and sebacic acid in anhydrous toluene.

e Add immobilized lipase B (typically 5-10% by weight of the total monomers).
e Heat the reaction mixture to 100 °C with vigorous stirring.

o Continuously remove the water generated during the esterification process using the Dean-
Stark trap.

» Monitor the progress of the polymerization by techniques such as gel permeation
chromatography (GPC) to determine the molecular weight of the polymer. A typical reaction
time is 72 hours.[4]

 After the reaction is complete, cool the mixture and dissolve the polymer in a suitable solvent
(e.g., chloroform).

 Filter to remove the immobilized enzyme.
» Precipitate the polymer by pouring the solution into a non-solvent (e.g., cold methanol).
e Collect the polymer by filtration and dry under vacuum.

Quantitative Data for Polyester Synthesis (Representative)
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Molecular
L. . Temperat . Weight .
Diacid Diol Catalyst Time (h) Yield (%)
ure (°C) (Mn,
g/mol )
Sebacic 1,8- ) )
) ) Lipase B 100 72 6400 High
Acid Octanediol
1,8-
Adipic Acid ) Lipase B 70 48 19570 High
Octanediol

Note: Data for 1,8-octanediol is provided as an analogue due to the limited availability of
specific data for 1,18-octadecanediol. Reaction conditions are expected to be similar.

Logical Workflow for Polyester Synthesis

1,18-Octadecanediol + Enzymatic Polycondensation _ | Filtration (remove enzyme) | High Molecular Weight
Dicarboxylic Acid (e.g., Lipase B, Toluene, 100°C) Precipitation (in Methanol) Polyester

Click to download full resolution via product page

Caption: Workflow for enzymatic polyester synthesis.

Polyurethane Synthesis

The hydroxyl groups of 1,18-octadecanediol can react with diisocyanates to form
polyurethanes, a class of polymers with a wide range of applications due to their versatile
properties. The long, flexible chain of 1,18-octadecanediol can impart elastomeric properties

to the resulting polyurethane.
Experimental Protocol: Two-Step Polyurethane Synthesis

This protocol describes a typical two-step synthesis of a polyurethane, involving the formation

of a prepolymer followed by chain extension.

Materials:
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1,18-Octadecanediol

A diisocyanate (e.g., 1,6-hexamethylene diisocyanate, HDI)

A chain extender (e.g., 1,4-butanediol)

Dibutyltin dilaurate (DBTDL) as a catalyst

Anhydrous solvent (e.g., N,N-dimethylformamide, DMF)
Procedure: Step 1: Prepolymer Synthesis

 In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and
a condenser, dissolve 1,18-octadecanediol in anhydrous DMF.

o Heat the solution to a specified temperature (e.g., 80 °C) under a nitrogen atmosphere.

o Slowly add the diisocyanate (e.g., HDI) to the stirred solution. The molar ratio of NCO to OH
groups is typically greater than 1 (e.g., 2:1) to ensure isocyanate-terminated prepolymers.

e Add a catalytic amount of DBTDL.
» Allow the reaction to proceed for a set time (e.g., 2-4 hours) to form the prepolymer.

Step 2: Chain Extension

Cool the prepolymer solution to a lower temperature (e.g., 60 °C).

e Slowly add the chain extender (e.g., 1,4-butanediol) to the stirred solution. The amount of
chain extender is calculated to react with the remaining isocyanate groups.

o Continue stirring for several hours until the desired molecular weight is achieved, as
monitored by GPC.

» Precipitate the polyurethane by pouring the reaction mixture into a non-solvent (e.g., water or
methanol).

e Collect the polymer by filtration and dry under vacuum.
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Logical Workflow for Polyurethane Synthesis

1,18-Octadecanediol + Prepolymer Synthesis Isocyanate-Terminated
Diisocyanate (excess) (e.g., DMF, 80°C, DBTDL) Prepolymer

Chain Extension
| (e.g., 60°C)

Y

Polyurethane

Chain Extender
(e.g., 1,4-Butanediol)

Click to download full resolution via product page

Caption: Two-step synthesis of polyurethanes.

Ether Synthesis via Williamson Ether Synthesis

The hydroxyl groups of 1,18-octadecanediol can be converted to ether linkages through the
Williamson ether synthesis. This reaction allows for the introduction of a wide variety of
functional groups at the termini of the long aliphatic chain.

Experimental Protocol: Williamson Ether Synthesis
This protocol outlines the synthesis of a diether from 1,18-octadecanediol and an alkyl halide.

Materials:

1,18-Octadecanediol

Sodium Hydride (NaH, 60% dispersion in mineral oil)

An alkyl halide (e.g., benzyl bromide)

Anhydrous N,N-dimethylformamide (DMF)
Procedure:

e To a stirred suspension of sodium hydride in anhydrous DMF at 0 °C under a nitrogen
atmosphere, add a solution of 1,18-octadecanediol in anhydrous DMF dropwise.
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» Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the
dialkoxide.

e Cool the mixture back to 0 °C and add the alkyl halide dropwise.

 Allow the reaction to warm to room temperature and stir for 12-24 hours.

e Quench the reaction by the slow addition of water.

o Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
» Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

o Concentrate the solution under reduced pressure and purify the crude product by column
chromatography on silica gel to afford the desired diether.

Quantitative Data for Williamson Ether Synthesis (Representative)

Alkyl Temperat . )
Alcohol . Base Solvent Time (h) Yield (%)
Halide ure
] Primary
Primary
Alkyl NaH DMF RT 12-24 50-95
Alcohol i
Halide

Note: Yields are general for the Williamson ether synthesis and can vary depending on the
specific substrates and reaction conditions.[5]

Logical Workflow for Williamson Ether Synthesis

Deprotonation . . . - Alkylation
(NaH, DMF, 0°C -> RT) TR | g ¢ o1 iRl () 120

A/

1,18-Octadecanediol
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1,18-Dialkoxyoctadecane
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Caption: Williamson ether synthesis workflow.
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Esterification via Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the esterification of 1,18-
octadecanediol, allowing for the introduction of various carboxylic acids under neutral
conditions. This reaction is particularly useful for substrates that are sensitive to acidic or basic
conditions.

Experimental Protocol: Mitsunobu Esterification
This protocol describes the diesterification of 1,18-octadecanediol with a carboxylic acid.

Materials:

1,18-Octadecanediol

Carboxylic acid (e.g., benzoic acid)

Triphenylphosphine (PPhs)

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

Anhydrous tetrahydrofuran (THF)

Procedure:

» To a solution of 1,18-octadecanediol, the carboxylic acid (2.2 equivalents), and
triphenylphosphine (2.2 equivalents) in anhydrous THF at 0 °C under a nitrogen atmosphere,
add DIAD or DEAD (2.2 equivalents) dropwise.

 Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, concentrate the mixture under reduced pressure.

» Purify the residue by column chromatography on silica gel to separate the desired diester
from triphenylphosphine oxide and the reduced hydrazine derivative.

Quantitative Data for Mitsunobu Reaction (Representative)
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Carboxyli Temperat ) )
Alcohol . Reagents  Solvent Time (h) Yield (%)
c Acid ure
Primary Benzoic PPhs, )
) THF 0°Cto RT 12-24 High
Alcohol Acid DIAD

Note: Yields for the Mitsunobu reaction are generally high but can be affected by the steric

hindrance of the substrates.

Logical Workflow for Mitsunobu Esterification

1,18-Octadecanediol +
Carboxylic Acid +
PPh3

Addition of DIAD/DEAD
(THF, 0°C)

Nucleophilic Attack

by Carboxylate 1,18-Diester

Alkoxyphosphonium Salt

Click to download full resolution via product page

Caption: Mitsunobu esterification workflow.

Macrocycle Synthesis

The long, flexible chain of 1,18-octadecanediol makes it an excellent precursor for the
synthesis of macrocyclic compounds. Macrocyclization can be achieved through various
strategies, often involving the derivatization of the terminal hydroxyl groups followed by an
intramolecular ring-closing reaction.

Experimental Protocol: Macrocyclic Diether Synthesis

This protocol describes a potential route to a macrocyclic diether starting from 1,18-

octadecanediol.
Materials:
e 1,18-Octadecanediol

o Adi-electrophile with a rigid or semi-rigid linker (e.g., a bis(boromomethyl)benzene derivative)
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e Sodium Hydride (NaH)
e Anhydrous, high-boiling solvent (e.g., DMF or DMSO)
Procedure:

» Under high-dilution conditions to favor intramolecular cyclization, slowly add a solution of
1,18-octadecanediol and the di-electrophile in the reaction solvent to a stirred suspension
of sodium hydride in a large volume of the same solvent at an elevated temperature (e.g.,
80-100 °C). The slow addition can be performed over several hours using a syringe pump.

 After the addition is complete, continue to stir the reaction mixture at the elevated
temperature for an additional 12-24 hours.

e Cool the reaction mixture and quench any remaining sodium hydride by the careful addition
of water.

o Extract the product with an organic solvent.
o Wash the organic layer, dry it, and concentrate it under reduced pressure.
» Purify the crude product by column chromatography to isolate the desired macrocycle.

Applications in Drug Development

The derivatives of 1,18-octadecanediol, particularly the polyesters and polyurethanes, are
being explored for their potential in drug delivery applications. Their biodegradability and
biocompatibility make them attractive candidates for creating nanoparticles and other drug
delivery vehicles.

1. Nanopatrticle Formulation for Drug Encapsulation

Polymers derived from 1,18-octadecanediol can be used to formulate solid lipid nanoparticles
(SLNs) or polymeric nanoparticles for the encapsulation of therapeutic agents.[6][7] The long
aliphatic chain can contribute to the formation of a stable lipid matrix.

Conceptual Workflow for Nanoparticle Formulation
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Caption: Conceptual workflow for drug encapsulation.

Conclusion

1,18-Octadecanediol is a highly adaptable building block in organic synthesis with significant
potential in polymer chemistry, macrocycle synthesis, and the development of novel materials
for biomedical applications. The synthetic pathways detailed in this guide provide a foundation
for researchers to harness the unique properties of this long-chain diol in their own research
and development activities. The continued exploration of its reactivity and applications is
expected to yield further innovations in materials science and drug delivery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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